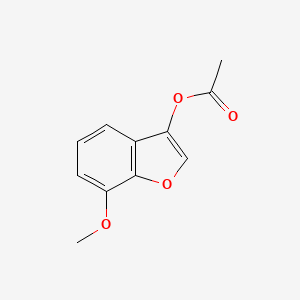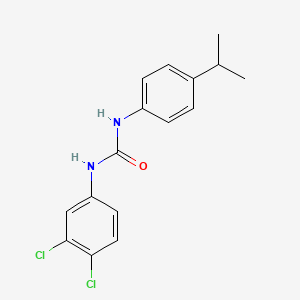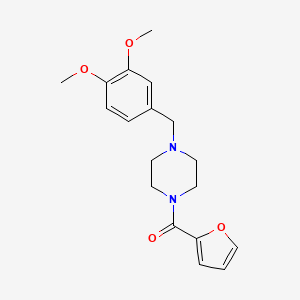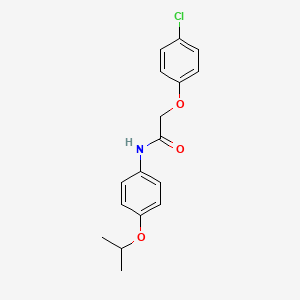![molecular formula C17H19N3O B5624241 2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol](/img/structure/B5624241.png)
2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol, also known as PBM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol has been extensively studied for its potential applications in various fields. In the medical field, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer.
Mécanisme D'action
The mechanism of action of 2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. It has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth. This compound has also been shown to increase the production of reactive oxygen species (ROS), which can have both beneficial and detrimental effects on cells depending on the context.
Biochemical and Physiological Effects
Studies have shown that this compound can have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as BDNF and NGF, which are important for the growth and survival of neurons. This compound has also been shown to increase the production of ATP, which is the primary source of energy for cells. Additionally, this compound has been shown to increase the production of nitric oxide, which can have vasodilatory effects and improve blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity and can be used at relatively high concentrations without causing harm to cells. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol. One area of interest is the development of this compound-based therapies for neurodegenerative diseases. Additionally, further studies are needed to better understand the mechanism of action of this compound and how it can be used to modulate cellular signaling pathways. Finally, there is potential for the development of new photosensitizers based on this compound for use in photodynamic therapy for cancer.
Méthodes De Synthèse
The synthesis of 2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol involves the condensation of 1-propyl-1H-benzimidazole and 2-aminophenol in the presence of a suitable catalyst. The reaction is carried out under reflux with the use of a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
Propriétés
IUPAC Name |
2-[(1-propylbenzimidazol-2-yl)methylamino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-11-20-15-9-5-3-7-13(15)19-17(20)12-18-14-8-4-6-10-16(14)21/h3-10,18,21H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCLWERNIDQHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CNC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346026 |
Source


|
| Record name | 2-{[(1-Propyl-1H-benzimidazol-2-yl)methyl]amino}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331851-39-9 |
Source


|
| Record name | 2-{[(1-Propyl-1H-benzimidazol-2-yl)methyl]amino}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5624160.png)


![7-fluoro-2-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]-4-methylquinoline](/img/structure/B5624214.png)

![N-ethyl-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5624221.png)


![N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5624250.png)
![2-(3-phenylpropyl)-8-(3-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624253.png)
![4-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5624257.png)
![N-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]chromane-3-carboxamide](/img/structure/B5624265.png)
![2-(3-fluorophenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5624266.png)
![1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B5624273.png)